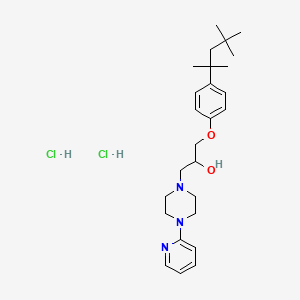

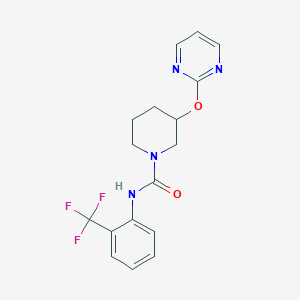

![molecular formula C16H11N3O3S B2553738 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione CAS No. 1286712-86-4](/img/structure/B2553738.png)

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of related compounds involves reactions of various thioamides with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo . A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string O=C1N2C(SC=C2)=NC(CSCC(O)=O)=C1 . This representation provides a text-based way to describe the structure of chemical species.

Chemical Reactions Analysis

Reactions of thioamides and alkali metal salts of dithiocarbamates with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo have been studied. The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.30 . It is a solid at room temperature .

Applications De Recherche Scientifique

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold has demonstrated high antitumor activity. Researchers have explored derivatives of this compound for their potential in inhibiting cancer cell growth. The active methylene group (C₂H₂) within the structure provides a versatile site for functionalization, allowing modifications to enhance its efficacy against various tumor types .

Antibacterial Properties

Thiazolo[3,2-a]pyrimidine derivatives have also exhibited antibacterial effects. Scientists have investigated their ability to combat bacterial infections, making them promising candidates for novel antimicrobial agents. The structural similarity to purine compounds further supports their potential in targeting bacterial pathogens .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Thiazolo[3,2-a]pyrimidine derivatives have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds could contribute to the development of anti-inflammatory drugs .

Designing New Medicines

Beyond their biological activities, thiazolo[3,2-a]pyrimidine derivatives serve as promising scaffolds for drug design. Their structural flexibility allows for modifications, enabling researchers to tailor ligand interactions with specific biological targets. This adaptability is essential for optimizing drug efficacy .

Thioindigo Analog Formation

Oxidative coupling of the thiazolo[3,2-a]pyrimidine framework has led to the synthesis of 2,2’-dimers. These dimers resemble thioindigo analogs, which find applications in various fields, including materials science and dye chemistry .

Molecular Docking Studies

Researchers have explored the molecular interactions of related indole derivatives. While not directly about our compound, these studies provide insights into ligand-receptor binding and can inform drug discovery efforts .

Mécanisme D'action

Target of Action

Derivatives of thiazolo[3,2-a]pyrimidine, to which this compound belongs, are known to interact with various biological targets due to their structural similarity to purine .

Mode of Action

It’s known that thiazolo[3,2-a]pyrimidine derivatives can be readily modified by introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .

Orientations Futures

Propriétés

IUPAC Name |

2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c1-9-6-13(20)19-10(8-23-16(19)17-9)7-18-14(21)11-4-2-3-5-12(11)15(18)22/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVLOECSDXZZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

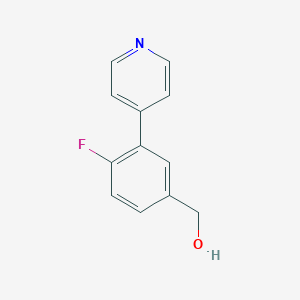

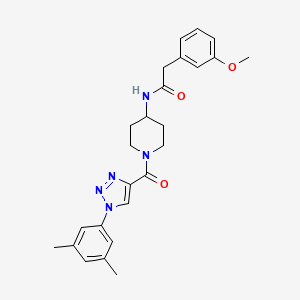

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)

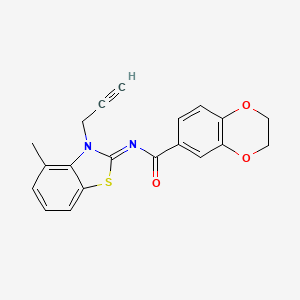

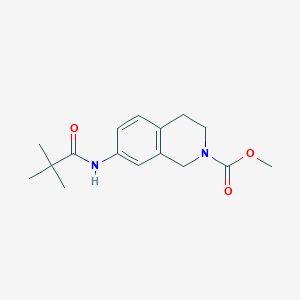

![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)

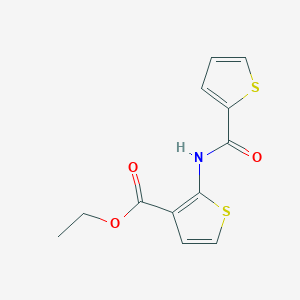

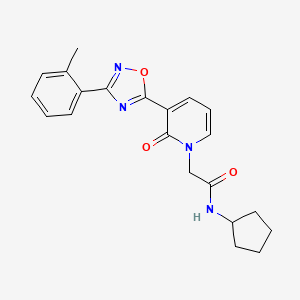

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)

![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)